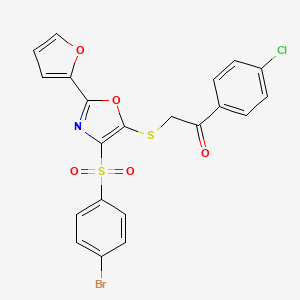

![molecular formula C10H16O3 B2537371 6-Oxaspiro[4.5]decane-9-carboxylic acid CAS No. 1491677-23-6](/img/structure/B2537371.png)

6-Oxaspiro[4.5]decane-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Oxaspiro[4.5]decane-9-carboxylic acid is a chemical compound with the CAS Number: 1491677-23-6 . It has a molecular weight of 184.24 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

Unfortunately, the synthesis process of this compound is not clearly mentioned in the available resources .Molecular Structure Analysis

The InChI code of this compound is 1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) . The molecule contains a total of 30 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 339.0±35.0 °C .Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in numerous industrial and commercial applications. Their environmental persistence poses significant ecological risks. Research suggests microbial degradation of these chemicals can result in the formation of perfluoroalkyl carboxylic acids and sulfonic acids, highlighting a potential environmental fate and degradation pathway for 6-Oxaspiro[4.5]decane-9-carboxylic acid and similar compounds. This review emphasizes the importance of understanding microbial degradation mechanisms and pathways for better environmental risk assessment (Liu & Avendaño, 2013).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including this compound, can act as microbial inhibitors at concentrations lower than those desired for industrial yields. This review highlights the impact of carboxylic acids on microbial cells, such as Escherichia coli and Saccharomyces cerevisiae, and suggests metabolic engineering strategies to enhance microbial robustness against such inhibitors. Understanding these mechanisms is crucial for improving the production efficiency of carboxylic acids and other biorenewables (Jarboe, Royce, & Liu, 2013).

Biotechnological Routes from Lactic Acid

Lactic acid, a significant hydroxycarboxylic acid, can be produced via the fermentation of biomass. It serves as a precursor for various industrial chemicals, suggesting a potential application for this compound in the synthesis of biodegradable polymers and green chemistry products. This review explores the production of valuable chemicals from lactic acid through chemical and biotechnological routes, indicating a pathway for utilizing similar carboxylic acids in sustainable production processes (Gao, Ma, & Xu, 2011).

Advances in Microbial Production of Medium-Chain Dicarboxylic Acids

Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon material production and serve as platform chemicals in various industries. The review discusses the microbial-based production of MDCAs, including metabolic engineering and synthetic biology strategies. This research direction could facilitate the bio-based production of this compound and similar compounds, offering an environmentally friendly alternative to chemical synthesis (Li et al., 2020).

Biological Monitoring of Polyfluoroalkyl Substances

This review underscores the environmental persistence and bioaccumulation concerns of polyfluoroalkyl substances, which can degrade into perfluorocarboxylates. It highlights the necessity for ongoing biological monitoring and the development of standard analytical methods to assess the environmental impact of these substances. Such research is pertinent for understanding the environmental fate of this compound-related compounds (Houde et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-oxaspiro[4.5]decane-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYNQMVIFOSLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(CCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2537288.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2537289.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2537295.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)

![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)

![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)